molecular formula C19H28BNO3 B580576 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine CAS No. 1206594-08-2

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine

Cat. No.: B580576
CAS No.: 1206594-08-2
M. Wt: 329.247
InChI Key: RSXLSRBFXJANTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is a complex organic compound that features a morpholine ring, a cyclopropyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Morpholine Introduction: Finally, the morpholine ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form a boronic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced boronate esters.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is unique due to the combination of the boronate ester, cyclopropyl group, and morpholine ring

Properties

IUPAC Name

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO3/c1-17(2)18(3,4)24-20(23-17)16-7-5-15(6-8-16)19(9-10-19)21-11-13-22-14-12-21/h5-8H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXLSRBFXJANTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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